1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro-
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Overview
Description
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- is a fluorinated derivative of 1,8-naphthyridine, a heterocyclic compound characterized by a bicyclic structure with nitrogen atoms at positions 1 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives, including 1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro-, typically involves multicomponent reactions, Friedländer synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the Friedländer synthesis involves the condensation of 2-aminopyridine with a carbonyl compound under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of tetrahydro derivatives using reducing agents like palladium on charcoal.
Substitution: Nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on charcoal), and nucleophiles (e.g., amines, thiols) .
Major Products
Major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted naphthyridines .
Scientific Research Applications
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer cells, it induces apoptosis and autophagy through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isomeric naphthyridines such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine .
Uniqueness
1,8-Naphthyridine,2,3,4,5,6,7-hexafluoro- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate and its utility in various industrial applications .
Properties
CAS No. |
56595-12-1 |
---|---|
Molecular Formula |
C8F6N2 |
Molecular Weight |
238.09 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexafluoro-1,8-naphthyridine |
InChI |
InChI=1S/C8F6N2/c9-2-1-3(10)5(12)7(14)16-8(1)15-6(13)4(2)11 |
InChI Key |
AIRIUQTZZWJCDF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(N=C1N=C(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
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